molecular formula C12H16N2O5 B12914427 5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione CAS No. 210469-25-3

5-(Ethoxymethyl)-1-[(2r,5s)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

Cat. No.: B12914427
CAS No.: 210469-25-3
M. Wt: 268.27 g/mol
InChI Key: WJNOSXACZWODHM-VHSXEESVSA-N
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Description

5-(Ethoxymethyl)-1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)-1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as ethyl alcohol, formaldehyde, and pyrimidine derivatives.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale reactors: To handle the multi-step synthesis.

    Optimization of reaction conditions: To maximize yield and purity.

    Purification techniques: Such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: For studying enzyme interactions and metabolic pathways.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: In the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: Binding to specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethyl)pyrimidine-2,4(1H,3H)-dione: Lacks the ethoxymethyl and dihydrofuran groups.

    1-(2,5-Dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione: Lacks the ethoxymethyl and hydroxymethyl groups.

Uniqueness

  • The presence of both ethoxymethyl and hydroxymethyl groups, along with the dihydrofuran ring, makes 5-(Ethoxymethyl)-1-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione unique in its class, potentially offering distinct biological activities and chemical properties.

Properties

CAS No.

210469-25-3

Molecular Formula

C12H16N2O5

Molecular Weight

268.27 g/mol

IUPAC Name

5-(ethoxymethyl)-1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C12H16N2O5/c1-2-18-7-8-5-14(12(17)13-11(8)16)10-4-3-9(6-15)19-10/h3-5,9-10,15H,2,6-7H2,1H3,(H,13,16,17)/t9-,10+/m0/s1

InChI Key

WJNOSXACZWODHM-VHSXEESVSA-N

Isomeric SMILES

CCOCC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)CO

Canonical SMILES

CCOCC1=CN(C(=O)NC1=O)C2C=CC(O2)CO

Origin of Product

United States

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